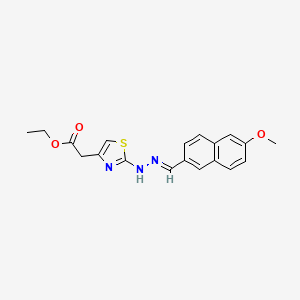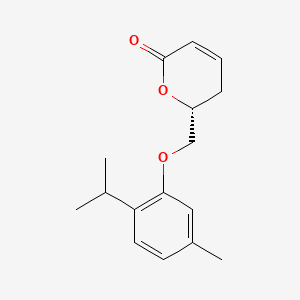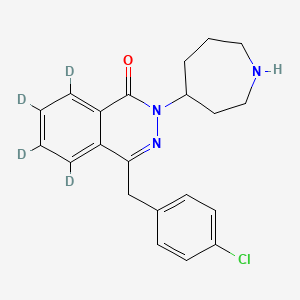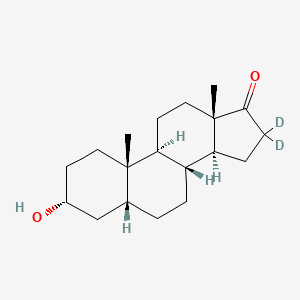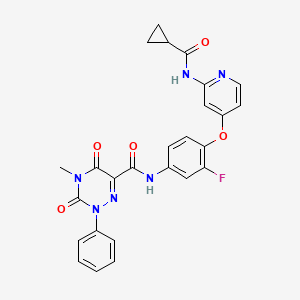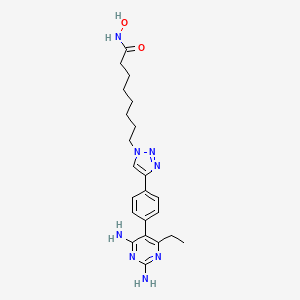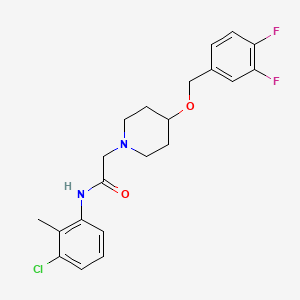
D4R antagonis-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of D4R antagonis-2 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving the formation of diazaspirocyclic structures . Industrial production methods for this compound are also not widely available, as the compound is primarily used for research purposes.
Analyse Des Réactions Chimiques
D4R antagonis-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of ketones or aldehydes, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
D4R antagonis-2 has a wide range of scientific research applications, including:
Mécanisme D'action
D4R antagonis-2 exerts its effects by binding to the dopamine D4 receptor and inhibiting its activity. The compound forms a strong salt bridge with the aspartate residue D3.32 in the receptor, which initiates the inhibition process. This interaction prevents the receptor from undergoing conformational changes required for activation, thereby blocking the downstream signaling pathways . The compound also exhibits repulsive interactions with the serine residue S5.46, which further distinguishes it from agonists that activate the receptor .
Comparaison Avec Des Composés Similaires
D4R antagonis-2 is unique in its high selectivity and potency for the dopamine D4 receptor. Similar compounds include:
Quinpirole: An agonist that activates the dopamine D2-like receptors, including D2, D3, and D4 receptors.
N-0437: Another agonist that targets the dopamine D2-like receptors.
PHNO: A selective agonist for the dopamine D2-like receptors.
Domperidone: An antagonist that inhibits the dopamine D2-like receptors.
Nemonapride: Another antagonist that targets the dopamine D2-like receptors.
(−)-Sulpiride: A selective antagonist for the dopamine D2-like receptors.
This compound stands out due to its specific inhibition of the dopamine D4 receptor, making it a valuable tool for studying the receptor’s role in various physiological and pathological processes.
Propriétés
Formule moléculaire |
C21H23ClF2N2O2 |
|---|---|
Poids moléculaire |
408.9 g/mol |
Nom IUPAC |
N-(3-chloro-2-methylphenyl)-2-[4-[(3,4-difluorophenyl)methoxy]piperidin-1-yl]acetamide |
InChI |
InChI=1S/C21H23ClF2N2O2/c1-14-17(22)3-2-4-20(14)25-21(27)12-26-9-7-16(8-10-26)28-13-15-5-6-18(23)19(24)11-15/h2-6,11,16H,7-10,12-13H2,1H3,(H,25,27) |
Clé InChI |
NXHYXFTYHKKMBV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1Cl)NC(=O)CN2CCC(CC2)OCC3=CC(=C(C=C3)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



